1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride

Medicinal Chemistry Conformational Analysis GABAergic Pharmacology

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride (CAS 2387595-30-2) is a partially saturated nitrogen heterocycle bearing a carboxylic acid group at the 4-position, isolated as its hydrochloride salt with a molecular formula of C₆H₁₀ClNO₂ and molecular weight of 163.60 g·mol⁻¹. Unlike its more extensively studied isomer isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid), this compound features an endocyclic enamine double bond between C-1 and C-2, which confers a distinct protonation state and a C-4 sp³ stereocenter that is absent in the 1,2,3,6-isomer.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Cat. No. B13336465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1CNC=CC1C(=O)O.Cl
InChIInChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,3,5,7H,2,4H2,(H,8,9);1H
InChIKeyNBKNYYMDRSXQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydropyridine-4-carboxylic Acid Hydrochloride: Core Physicochemical and Structural Profile for Procurement Assessment


1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride (CAS 2387595-30-2) is a partially saturated nitrogen heterocycle bearing a carboxylic acid group at the 4-position, isolated as its hydrochloride salt with a molecular formula of C₆H₁₀ClNO₂ and molecular weight of 163.60 g·mol⁻¹ [1]. Unlike its more extensively studied isomer isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid), this compound features an endocyclic enamine double bond between C-1 and C-2, which confers a distinct protonation state and a C-4 sp³ stereocenter that is absent in the 1,2,3,6-isomer . These structural features position the compound within the broader class of tetrahydropyridine building blocks used in medicinal chemistry for GABAergic ligand development and chiral heterocycle synthesis [2].

Why 1,2,3,4-Tetrahydropyridine-4-carboxylic Acid Hydrochloride Cannot Be Interchanged with In-Class Analogs: Structural and Pharmacological Rationale


Three structurally related tetrahydropyridine-4-carboxylic acid congeners—the 1,2,3,6-isomer (isoguvacine), the fully saturated piperidine-4-carboxylic acid (isonipecotic acid), and the target 1,2,3,4-isomer—differ profoundly in their geometric, electronic, and pharmacological properties. The position of the endocyclic double bond dictates the nitrogen basicity (pKa), the three-dimensional orientation of the carboxylic acid pharmacophore, and the molecule's conformational flexibility [1]. Experimentally, isoguvacine (1,2,3,6-isomer) acts as a GABAA receptor agonist with a molar potency of 0.23 relative to GABA, whereas isonipecotic acid is approximately 20-fold weaker at 0.011 [2]. The 1,2,3,4-isomer, by virtue of its distinct double-bond regiochemistry, occupies a different conformational space that precludes direct functional substitution for either analog without re-optimization of synthetic routes or pharmacological profiles [3].

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydropyridine-4-carboxylic Acid Hydrochloride Versus Closest Analogs


Double-Bond Regiochemistry: 1,2-Enamine vs. 1,6-Enamine Defines Distinct Conformational Populations

The target compound contains an endocyclic double bond at the 1,2-position (enamine), whereas isoguvacine places the unsaturation at the 3,4-position (also an enamine, but with reversed regiochemistry), and isonipecotic acid is fully saturated. This regiochemical difference produces two mechanistically distinct consequences: (1) the nitrogen lone pair in the 1,2,3,4-isomer is conjugated with the C1=C2 double bond, altering its basicity and hydrogen-bonding geometry relative to the 1,2,3,6-isomer; and (2) the C-4 position in the 1,2,3,4-isomer is a chiral sp³ center, enabling stereoselective synthesis of enantiopure derivatives, a feature exploited in the preparation of chiral tetrahydropyridine-4-carboxylates as isoguvacine analogs from L-amino acids via Baylis-Hillman/RCM sequences [1]. By contrast, the carboxylic acid-bearing carbon in isoguvacine (C-4) is sp² hybridized and planar, precluding analogous stereochemical control [2].

Medicinal Chemistry Conformational Analysis GABAergic Pharmacology

Predicted pKa and Ionization State Differentiation at Physiological pH

The predicted pKa of the most acidic group in 1,2,3,4-tetrahydropyridine-4-carboxylic acid hydrochloride is 4.78 ± 0.10 (at 25 °C), based on computational estimation [1]. In comparison, the 1,2,3,6-isomer (isoguvacine) has a reported experimental pKa of approximately 9.07 (presumably for the protonated amine; the carboxylic acid pKa is approximately 4.8) . The hydrochloride salt form of the target compound (CAS 2387595-30-2) ensures that the nitrogen is fully protonated in the solid state, providing enhanced aqueous solubility relative to the free base (CAS 2387595-29-9). Isonipecotic acid hydrochloride, the fully saturated analog, has a distinct pKa profile owing to the absence of enamine conjugation [2]. This differential ionization landscape dictates that the three compounds will exhibit different solubility-pH profiles, different capacities for salt formation, and different behaviors in pH-dependent extraction or crystallization protocols.

Physicochemical Profiling Drug Design Salt Selection

Topological Polar Surface Area and Hydrogen-Bond Donor/Acceptor Capacity: Implications for Permeability and Crystallinity

The target compound (free base form, C₆H₉NO₂) has a computed topological polar surface area (TPSA) of 49.3 Ų, with 3 hydrogen-bond donors and 3 hydrogen-bond acceptors . The 1,2,3,6-isomer (isoguvacine free base) has an identical TPSA of 49.33 Ų, and the same H-bond donor/acceptor count (2 donors, 3 acceptors for the free base) [1]. However, when compared as hydrochloride salts, the target compound (C₆H₁₀ClNO₂, MW 163.60) and isoguvacine hydrochloride (also C₆H₁₀ClNO₂, MW 163.60) are isomeric salts with identical molecular formula but different solid-state packing and potentially different melting points and hygroscopicities . Isonipecotic acid, by contrast, has a different molecular formula (C₆H₁₁NO₂, MW 129.16) and lacks the conformational rigidity imposed by the endocyclic double bond [2].

ADME Prediction Solid-State Chemistry Lead Optimization

GABA Receptor Pharmacological Divergence: Isonipecotic Acid vs. Isoguvacine Establishes a Potency Range Relevant to 1,2,3,4-Isomer Evaluation

In a direct head-to-head comparison at the GABA receptor in rat isolated superior cervical ganglion, isoguvacine (1,2,3,6-isomer) exhibited a molar potency of 0.23 ± 0.026 relative to GABA, whereas isonipecotic acid (fully saturated analog) was approximately 21-fold less potent at 0.011 ± 0.0028 [1]. This dramatic potency difference demonstrates that even a single structural change—the presence or absence of the endocyclic double bond—produces a >20-fold shift in GABA-mimetic activity. The 1,2,3,4-isomer, bearing a double bond at a different position (1,2 vs. 3,4), is predicted to occupy an intermediate conformational and electronic space that may translate to a distinct potency and efficacy profile at GABA receptor subtypes [2]. While no direct pharmacological data for the 1,2,3,4-isomer at GABA receptors have been reported, the established SAR framework indicates that its receptor interaction profile will differ from both isoguvacine and isonipecotic acid in a non-trivial manner [3].

GABAergic Pharmacology Receptor Binding Structure-Activity Relationship

Synthetic Tractability as a Chiral Building Block: Enantioselective Routes Enabled by the C-4 Stereocenter

The C-4 carbon of the 1,2,3,4-tetrahydropyridine-4-carboxylic acid scaffold is a stereogenic sp³ center, in contrast to the planar sp² C-4 of isoguvacine. This stereochemical feature has been exploited in the diastereoselective synthesis of chiral tetrahydropyridine-4-carboxylates from L-amino acids via a sequential Baylis-Hillman reaction followed by ring-closing metathesis, yielding products with a defined tertiary stereocenter [1]. Furthermore, catalytic enantioselective methods have been developed for 4-amino-1,2,3,4-tetrahydropyridine derivatives using chiral phosphoric acid-catalyzed intramolecular nucleophilic addition of tertiary enamides to imines, demonstrating the general synthetic utility of the 1,2,3,4-substitution pattern for asymmetric transformations . The 1,2,3,6-isomer cannot engage in analogous stereoselective transformations at C-4 because the carbon is sp² hybridized and planar. Isonipecotic acid, while possessing a chiral center at C-4 in substituted derivatives, lacks the enamine functionality that enables the rich cycloaddition and metathesis chemistry of the tetrahydropyridine scaffold.

Asymmetric Synthesis Building Block Procurement Medicinal Chemistry

Solubility and Salt-Form Advantage: Hydrochloride Salt vs. Free Base for Aqueous Reaction Media

The hydrochloride salt form of the target compound (CAS 2387595-30-2, MW 163.60) is deliberately chosen for enhanced aqueous solubility relative to the free base (CAS 2387595-29-9, MW 127.14). The free base of the 1,2,3,6-isomer (isoguvacine, CAS 64603-90-3) is reported to be soluble in water, but its hydrochloride salt (CAS 68547-97-7) is also commercially available and widely used in electrophysiological assays at concentrations up to millimolar levels . The aqueous solubility of the 1,2,3,4-isomer free base has been computationally estimated at approximately 38 mg·mL⁻¹ . Isonipecotic acid (CAS 498-94-2), being fully saturated and lacking the enamine moiety, has distinct solubility characteristics due to different crystal packing [1]. The hydrochloride salt form of the target compound, with a purity specification of ≥97% from commercial vendors, is supplied as a solid stored at 0–8 °C, ensuring stability during storage and shipping .

Salt Selection Formulation Compatibility Aqueous Solubility

Recommended Application Scenarios for 1,2,3,4-Tetrahydropyridine-4-carboxylic Acid Hydrochloride Based on Differentiation Evidence


Enantioselective Synthesis of Chiral Tetrahydropyridine-4-Carboxylate Libraries for GABAergic Drug Discovery

The stereogenic C-4 center of the 1,2,3,4-isomer enables diastereoselective and enantioselective synthetic routes—including Baylis-Hillman/RCM sequences from L-amino acids and chiral phosphoric acid-catalyzed intramolecular additions—that are structurally precluded for the planar C-4 of isoguvacine [1]. Medicinal chemistry teams developing stereochemically defined GABA receptor ligand libraries should prioritize this scaffold over the 1,2,3,6-isomer when enantiopure tetrahydropyridine-4-carboxylic acid derivatives are required for SAR exploration [2].

pH-Dependent Reaction Optimization Exploiting Differential Amine Basicity of the 1,2-Enamine

The 1,2-enamine conjugation in the target compound alters the basicity of the ring nitrogen compared to the 1,2,3,6-isomer, as reflected in distinct predicted pKa values and ionization profiles [1]. This differential protonation behavior can be exploited in pH-controlled coupling reactions, selective N-protection strategies, or pH-swing crystallization protocols where precise control over amine protonation state is critical for yield and purity optimization [2].

Hydrochloride Salt-Form Procurement for Direct Use in Aqueous Biological Assay Buffers

The target compound is commercially available as a pre-formed hydrochloride salt (CAS 2387595-30-2, ≥97% purity) with defined storage conditions (0–8 °C) [1]. This eliminates the need for in situ salt formation or pH adjustment prior to use in aqueous biological assay media, reducing workflow complexity and batch-to-batch variability. The isomeric isoguvacine hydrochloride (CAS 68547-97-7) is also available as a salt, but the target compound's distinct solid-state properties may confer advantages in long-term storage stability and dissolution kinetics for specific assay formats [2].

Scaffold-Hopping Starting Point for Novel GABA Receptor Subtype-Selective Agonists

The established >20-fold potency difference between isoguvacine (molar potency 0.23 vs. GABA) and isonipecotic acid (0.011 vs. GABA) demonstrates that double-bond position is a critical determinant of GABA receptor engagement [1]. The 1,2,3,4-isomer, with its distinct double-bond regiochemistry, occupies an unexplored region of conformational space in the GABAergic pharmacophore landscape. It therefore represents a rational scaffold-hopping starting point for medicinal chemistry campaigns seeking novel GABA receptor subtype-selective agonists with differentiated pharmacological profiles from existing isoguvacine- or isonipecotic acid-based series [2].

Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.